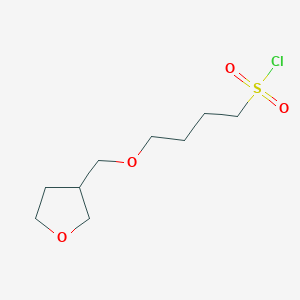

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:

C9H17ClO4S

It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:

Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.

Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.

Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:

-

Direct Sulfonation

- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.

- Subsequent treatment with tetrahydrofuran yields the desired compound.

-

Sulfonylation of THF

- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).

- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.

Industrial Production

Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Reactivity

Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.

Common Reagents and Conditions

Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.

THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.

Major Products

Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.

Polymer Chemistry: Incorporation into polymers for specific properties.

Wirkmechanismus

Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.

Pathways: Activation of specific pathways or inhibition of enzymatic processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.

Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.

Eigenschaften

Molekularformel |

C9H17ClO4S |

|---|---|

Molekulargewicht |

256.75 g/mol |

IUPAC-Name |

4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |

InChI-Schlüssel |

SVFBOQQNWGHCSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1COCCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)

![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)

![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)

![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)